molecular formula C22H19BrClN3O3 B315589 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide

Cat. No.: B315589
M. Wt: 488.8 g/mol
InChI Key: XTTROILUQOLAFT-UHFFFAOYSA-N
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Description

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a chlorophenyl group, and a bromofuran carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Introduction of the Chlorophenyl Group: The benzoylpiperazine is then reacted with 3-chlorobenzoyl chloride in the presence of a base to introduce the chlorophenyl group.

    Bromofuran Carboxamide Formation: The final step involves the reaction of the intermediate with 5-bromofuran-2-carboxylic acid under coupling conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl and bromofuran groups may contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
  • N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Uniqueness

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide stands out due to the presence of the bromofuran moiety, which imparts unique chemical reactivity and potential biological activity. The combination of the benzoylpiperazine, chlorophenyl, and bromofuran groups makes this compound a versatile scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C22H19BrClN3O3

Molecular Weight

488.8 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C22H19BrClN3O3/c23-20-9-8-19(30-20)21(28)25-16-6-7-18(17(24)14-16)26-10-12-27(13-11-26)22(29)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,25,28)

InChI Key

XTTROILUQOLAFT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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